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2,3-bis(butylsulfinyl)propyl benzoate
Overview
Description
2,3-Bis(butylsulfinyl)propyl benzoate is an organic compound with the molecular formula C18H28O6S2 It is characterized by the presence of two butylsulfinyl groups attached to a propyl chain, which is further connected to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(butylsulfinyl)propyl benzoate typically involves the reaction of 2,3-dihydroxypropyl benzoate with butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
2,3-dihydroxypropyl benzoate+2butylsulfinyl chloride→2,3-bis(butylsulfinyl)propyl benzoate+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of flow reactors also enhances the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(butylsulfinyl)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: 2,3-bis(butylsulfonyl)propyl benzoate
Reduction: 2,3-bis(butylsulfanyl)propyl benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
2,3-bis(butylsulfinyl)propyl benzoate serves as a reagent in organic synthesis:
- Sulfoxide and Sulfone Preparation: The reactive sulfinyl groups allow for the formation of sulfoxides and sulfones through oxidation reactions.
- Intermediate in Specialty Chemicals: It acts as an intermediate in the synthesis of various specialty chemicals, enhancing the efficiency of chemical transformations.
Biological Studies
The compound's sulfinyl groups are significant for biological research:
- Enzyme Inhibition Studies: It is utilized in studies examining enzyme inhibition due to its ability to modify protein structures.
- Drug Development: The compound's reactivity makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Case Study 1: Synthesis of Sulfoxides
In a study focused on synthesizing enantiomerically enriched sulfoxides, this compound was used as a key reagent. The reaction conditions were optimized using tert-butyl hydroperoxide as an oxidizing agent, yielding high enantiomeric excess (up to 92%) for various substrates.
Case Study 2: Enzyme Interaction
Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. This inhibition was quantitatively assessed using kinetic studies, revealing potential applications in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2,3-bis(butylsulfinyl)propyl benzoate involves the reactivity of its sulfinyl groups. These groups can undergo oxidation or reduction, leading to the formation of sulfonyl or sulfanyl derivatives, respectively. The benzoate moiety can also participate in ester hydrolysis or nucleophilic substitution reactions. The compound’s reactivity makes it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(butylsulfonyl)propyl benzoate
- 2,3-Bis(butylsulfanyl)propyl benzoate
- 2,3-Dihydroxypropyl benzoate
Uniqueness
2,3-Bis(butylsulfinyl)propyl benzoate is unique due to the presence of two sulfinyl groups, which impart distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. This makes it particularly useful in synthetic applications where selective oxidation or reduction is required.
Properties
IUPAC Name |
2,3-bis(butylsulfinyl)propyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4S2/c1-3-5-12-23(20)15-17(24(21)13-6-4-2)14-22-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGBVWAVIGCBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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